molecular formula C17H18Cl2N2O4S B3521352 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3521352
M. Wt: 417.3 g/mol
InChI Key: LKGOXFVBXUCXOZ-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-21(26(23,24)16-9-13(18)7-8-14(16)19)11-17(22)20-10-12-5-3-4-6-15(12)25-2/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGOXFVBXUCXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable amine under controlled conditions.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with N-[(2-methoxyphenyl)methyl]amine to form the desired compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interacting with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Inducing apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.

Comparison with Similar Compounds

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    Sulfonamides: Similar to sulfonamide antibiotics, this compound contains a sulfonyl group, but its unique structure provides different biological activities.

    Phenylacetamides: Compared to other phenylacetamides, the presence of dichlorophenyl and methoxyphenyl groups in this compound offers distinct chemical and biological properties.

List of Similar Compounds

  • Sulfanilamide
  • N-(2-methoxyphenyl)acetamide
  • 2,5-dichlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Reactant of Route 2
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide

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